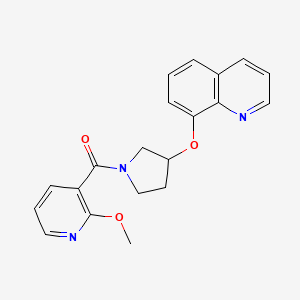
(2-Methoxypyridin-3-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxypyridin-3-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of a specific enzyme that plays a crucial role in various biological processes. This compound has been studied extensively for its potential therapeutic applications and has shown promising results in several preclinical studies.
科学的研究の応用
Crystal Chemistry and Ligand Influence
Studies on zinc quinaldinate complexes with pyridine-based ligands reveal insights into how substituents on the pyridine ring affect molecular interactions and stability in solid-state structures. Such research has implications for designing materials with specific chemical and physical properties (Modec, 2018).
Spectroscopic Properties and Theoretical Study
The electronic and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have been analyzed both experimentally and theoretically, highlighting the importance of molecular structure on photophysical behavior. Such findings are crucial for developing new fluorescent materials for various applications (Al-Ansari, 2016).
Coordination Chemistry and Complex Formation
Research on phenanthrolin-2-yl ketones demonstrates their ability to form complexes with metals like Pd(II) and Ru(II), which is significant for the development of coordination compounds with potential applications in catalysis and material science (Bark & Thummel, 2005).
Radiotracer Development for Imaging
Compounds with quinoline derivatives have been explored for their potential as radiotracers in imaging GABA receptors, offering insights into the development of diagnostic tools for neurological disorders (Moran et al., 2012).
Heterocyclic Compound Synthesis
Research into the synthesis and reactions of heterocyclic compounds, including those with pyridine and quinoline moieties, contributes to the advancement of organic synthesis methods and the creation of molecules with potential pharmaceutical applications (Ibrahim, El-Shaaer, & Hassan, 2002).
特性
IUPAC Name |
(2-methoxypyridin-3-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-19-16(7-4-11-22-19)20(24)23-12-9-15(13-23)26-17-8-2-5-14-6-3-10-21-18(14)17/h2-8,10-11,15H,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKPVVWPVTUKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxypyridin-3-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


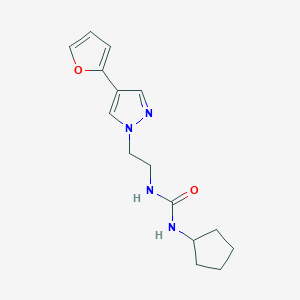
![2-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2588135.png)

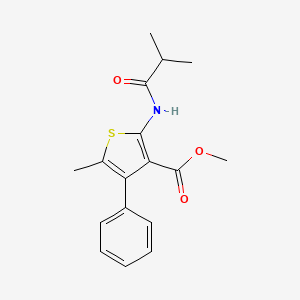
![4-[(Quinolin-8-yloxy)methyl]benzohydrazide](/img/structure/B2588142.png)
![(E)-ethyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2588143.png)
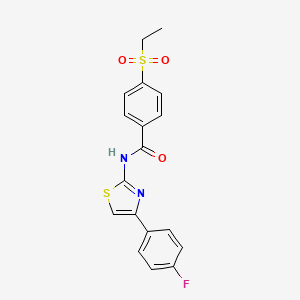
![1-(3,4-dichlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2588146.png)


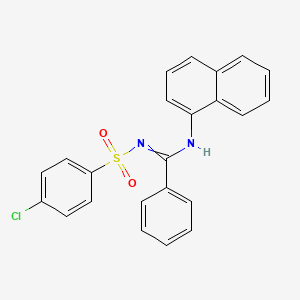
![7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2588154.png)
![6-Methylsulfonyl-N-[[(1R,2R)-2-pyridin-3-ylcyclopropyl]methyl]pyridine-3-carboxamide](/img/structure/B2588155.png)